molecular formula C24H24ClNO3 B1194295 Eniclobrate CAS No. 81126-88-7

Eniclobrate

Cat. No.: B1194295
CAS No.: 81126-88-7
M. Wt: 409.9 g/mol
InChI Key: VKNSAVOURPMBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a multi-step process. One common method involves the reaction of 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyryl chloride with 3-hydroxymethylpyridine in the presence of pyridine and benzene . The reaction conditions typically involve refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Eniclobrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

81126-88-7

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3

InChI Key

VKNSAVOURPMBRN-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Key on ui other cas no.

60662-18-2

Synonyms

2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester
eniclobrate
eniclobrate hydrochloride
eniclobrate hydrochloride, (+-)-isomer
eniclobrate, (+-)-isomer
Sgd 33374

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniclobrate
Reactant of Route 2
Reactant of Route 2
Eniclobrate
Reactant of Route 3
Reactant of Route 3
Eniclobrate
Reactant of Route 4
Reactant of Route 4
Eniclobrate
Reactant of Route 5
Reactant of Route 5
Eniclobrate
Reactant of Route 6
Reactant of Route 6
Eniclobrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.